Evidence Item 1: Molecular Weight Advantage Over N2-Substituted Analog for Fragment-Based Screening Libraries
The target compound (MW 231.29 g/mol) meets the 'rule of three' criteria for fragment-based screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3), while its closest N2-substituted analog 4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860612-54-0, MW 410.83 g/mol) exceeds typical fragment library thresholds by over 100 Da and falls into lead-like or drug-like space . This 179.54 Da difference represents a 43.7% lower molecular weight for the target compound, substantially improving ligand efficiency potential .
| Evidence Dimension | Molecular weight (MW) and fragment-likeness |
|---|---|
| Target Compound Data | MW 231.29 g/mol; satisfies Rule of Three (MW < 300 Da) |
| Comparator Or Baseline | CAS 860612-54-0 (N2-substituted analog): MW 410.83 g/mol; exceeds Rule of Three threshold |
| Quantified Difference | ΔMW = −179.54 Da (−43.7% lower); target qualifies as fragment, comparator does not |
| Conditions | Calculated from molecular formulas (C13H17N3O vs. C19H18ClF3N4O); Rule of Three criteria per Congreve et al. (2003) |
Why This Matters
Lower molecular weight and fragment-compliant properties make the target compound suitable for fragment-based screening libraries, whereas the N2-substituted analog is restricted to lead-optimization libraries, impacting procurement decisions for early-stage drug discovery programs.
